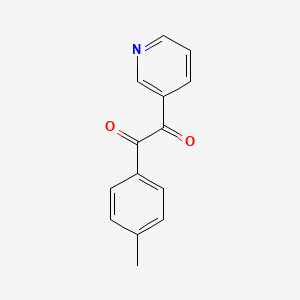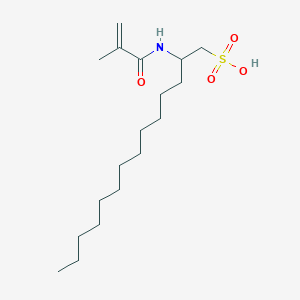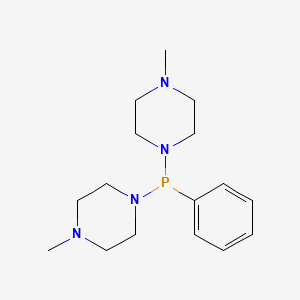
1,1'-(Phenylphosphanediyl)bis(4-methylpiperazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) typically involves the reaction of phenylphosphane with 4-methylpiperazine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 4-methylpiperazine, followed by the addition of phenylphosphane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The phenylphosphane group can be oxidized to form phosphine oxides.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Halogenated compounds or alkylating agents are commonly used in substitution reactions.
Complexation: Metal salts such as palladium chloride or platinum chloride are used for complexation reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted piperazine derivatives.
Complexation: Metal complexes with potential catalytic properties.
Aplicaciones Científicas De Investigación
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The phenylphosphane group can participate in redox reactions, while the piperazine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Phenylphosphoryl)bis(4-methylpiperazine): Similar structure but with a phosphoryl group instead of a phosphane group.
1,1’-(Phenylphosphinidene)bis(4-methylpiperazine): Contains a phosphinidene group.
1,1’-(Phenylphosphinidene)bis(benzenesulfonic acid): Features benzenesulfonic acid groups.
Uniqueness
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) is unique due to the presence of the phenylphosphane group, which imparts distinct chemical reactivity and potential applications in catalysis and coordination chemistry. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
39669-99-3 |
|---|---|
Fórmula molecular |
C16H27N4P |
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
bis(4-methylpiperazin-1-yl)-phenylphosphane |
InChI |
InChI=1S/C16H27N4P/c1-17-8-12-19(13-9-17)21(16-6-4-3-5-7-16)20-14-10-18(2)11-15-20/h3-7H,8-15H2,1-2H3 |
Clave InChI |
YYLPLUOQDGLZHS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)P(C2=CC=CC=C2)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


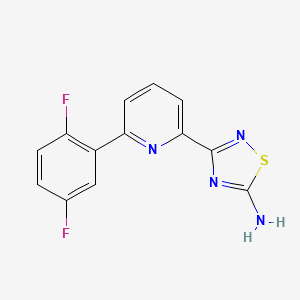
methanone](/img/structure/B15343943.png)

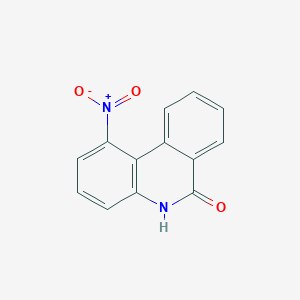
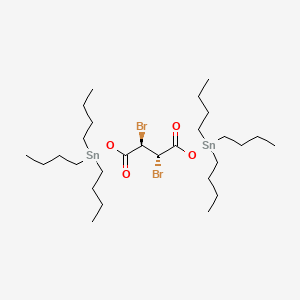

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
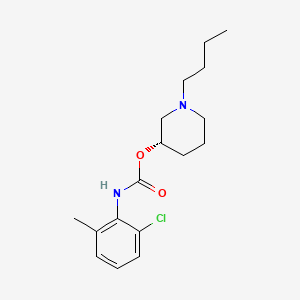
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
